molecular formula C22H18FN3O2 B11069775 2-(4-fluorophenoxy)-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]acetamide

2-(4-fluorophenoxy)-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B11069775
M. Wt: 375.4 g/mol
InChI Key: FLOKLSINNNHSMI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 1-(naphthalen-1-yl)methyl-1H-pyrazole: This step involves the reaction of naphthalen-1-ylmethanol with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

    Coupling Reaction: The final step involves coupling the 4-fluorophenoxyacetic acid with 1-(naphthalen-1-yl)methyl-1H-pyrazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}acetamide
  • 2-(4-Bromophenoxy)-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}acetamide
  • 2-(4-Methylphenoxy)-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C22H18FN3O2/c23-18-8-10-19(11-9-18)28-15-22(27)24-21-12-13-26(25-21)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-13H,14-15H2,(H,24,25,27)

InChI Key

FLOKLSINNNHSMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)NC(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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